

Tenovin-1 stability and long-term storage

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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Tenovin-1 Handling and Storage Guide

For quick reference, the key quantitative data on storage and solubility are summarized in the table below.

Property	Specification	Source / Context
Recommended Storage Temperature (Solid)	Store at +4°C or -20°C [1] [2] [3].	Supplier recommendation (Tocris, BPS Bioscience).
Long-Term Stability (Solid)	Stable for at least 12 months from date of receipt when stored at or below -20°C [2].	Supplier specification (BPS Bioscience).
Solubility in DMSO	~ 74 mg/mL (~200 mM) [2]; up to 250 mg/mL (676.62 mM) [4].	Stock solutions in DMSO are standard.
Aqueous Solution Stability	Do not store for more than one day [2].	Supplier warning regarding solutions.

Storage and Stability

- Long-Term Storage (Solid Form):** The solid (powder) form of **Tenovin-1** should be stored at **+4°C** or **-20°C** [1] [3]. One supplier specifies that when stored at or below **-20°C**, the solid is stable for at

least **12 months** from the date of receipt [2].

- **Stock Solutions: Tenovin-1** is highly soluble in DMSO, with concentrations of 74 mg/mL [2] or higher reported [4]. It is insoluble in water or ethanol [2] [4].
- **Stability of Solutions:** A critical point from suppliers is that aqueous solutions should **not be stored for more than one day** [2]. For in vivo studies, it is recommended to prepare fresh suspensions using agents like 15% Captisol immediately before use [2] [4].

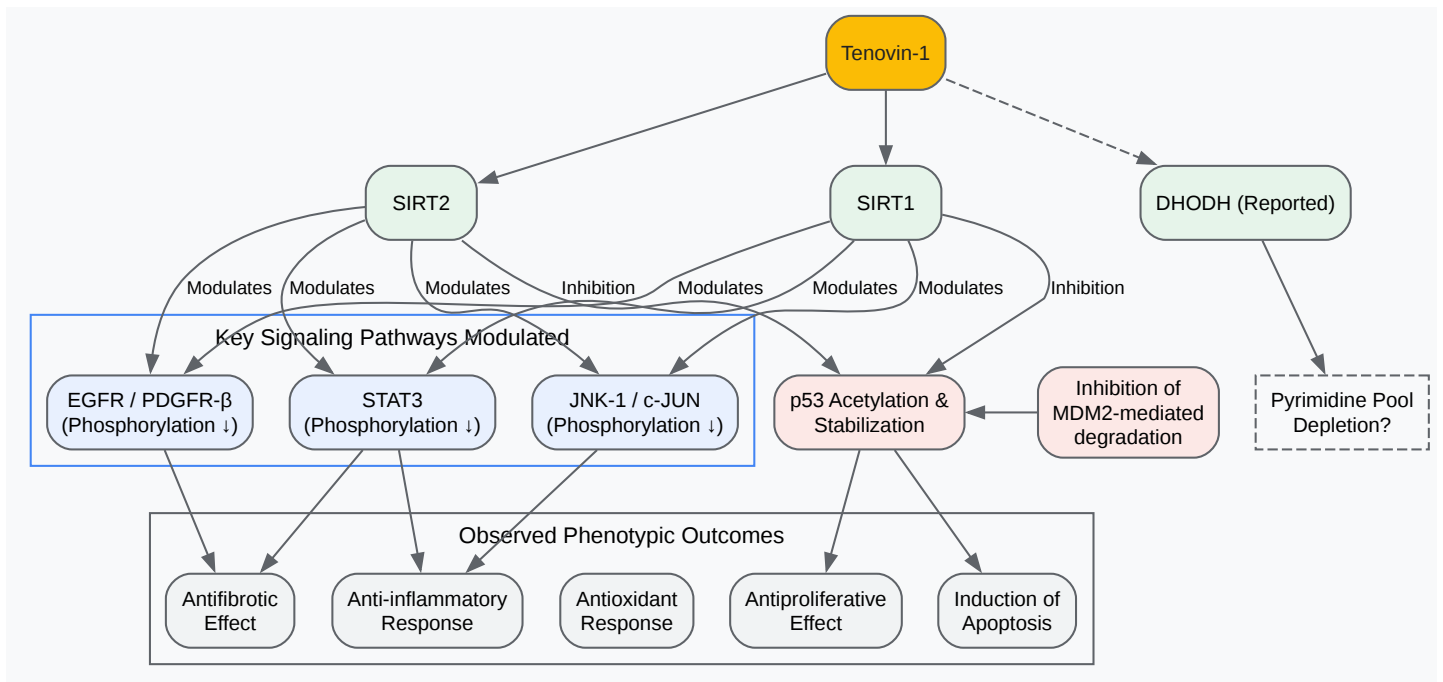
Troubleshooting Common Issues

Here are solutions to problems you might encounter in the lab:

- **Problem: Precipitation in Aqueous Buffers**
 - **Cause: Tenovin-1** has very low solubility in water.
 - **Solution:** Ensure you are preparing the solution correctly. First, create a concentrated stock in DMSO, then dilute into the aqueous buffer while vortexing. Using solubilizing agents like Captisol or SBE- β -CD can help form homogeneous suspensions for in vivo work [2] [4].
- **Problem: Loss of Potency in Cell-Based Assays**
 - **Cause:** The most likely cause is the degradation of the compound in a water-based solution over time.
 - **Solution:** Always prepare fresh working solutions from your DMSO stock for each experiment. Avoid freeze-thaw cycles of the DMSO stock; instead, aliquot it into single-use portions [4].
- **Problem: Inconsistent Experimental Results**
 - **Cause:** Could be due to moisture absorption by the solid powder or DMSO stock, leading to hydrolysis and compound degradation.
 - **Solution:** Ensure the original vial is tightly sealed and stored under the recommended conditions. Use fresh, dry DMSO for making stock solutions [4].

Mechanism of Action & Experimental Design

Understanding the biological pathway of **Tenovin-1** is key to designing robust experiments. The following diagram illustrates its primary mechanisms and downstream effects, integrating findings from recent studies.



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In Vitro Experimental Protocols

The provided information allows for the synthesis of a standard protocol for cell-based assays.

- **1. Stock Solution Preparation:** Reconstitute **Tenovin-1** in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot immediately to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [2] [4].
- **2. Cell Treatment:** Dilute the DMSO stock directly into your cell culture medium to achieve the desired working concentration. A commonly used and effective concentration in multiple studies is **10 μM** [5] [6] [4]. The duration of treatment can vary from 6 hours to 4 days depending on the assay endpoint [4].
- **3. Assay Endpoints:**
 - **p53 Pathway Activation:** Analyze increases in p53 and p21^{CIP/WAF1} protein levels via Western blotting after 2-6 hours of treatment [7] [4].
 - **Antiproliferative/Apoptotic Effects:** Assess cell viability or apoptosis after 48-96 hours of treatment using MTT, trypan blue exclusion, or assays for apoptosis markers like cleaved PARP

[7] [6] [4].

- **Anti-fibrotic/Anti-inflammatory Effects:** In relevant models (e.g., hepatic stellate cells or kidney epithelial cells), measure markers like α -SMA, collagen, and inflammatory cytokines (IL-6, IL-1 β , TNF- α) after 24-48 hours [5] [8].

In Vivo Dosing and Administration

While detailed toxicology profiles are not provided, several studies report effective in vivo dosing regimens.

- **Model:** Zucker Diabetic Fatty (ZDF) rats or SCID mice [5] [8] [4].
- **Dosage:** Effective doses reported include **45 mg/kg** and **92.5 mg/kg** [5] [8] [4].
- **Administration:** Intraperitoneal (i.p.) injection [5] [4].
- **Vehicle:** Due to low water solubility, **Tenovin-1** is typically administered using a solubilizing agent such as **15% Captisol** to create a homogeneous suspension [2] [4].

Key Considerations for Your Research

When planning your experiments with **Tenovin-1**, please note:

- **Multi-Target Nature:** Be aware that **Tenovin-1** is not a completely specific SIRT1/2 inhibitor. It also inhibits Dihydroorotate Dehydrogenase (DHODH) [4] [9], an enzyme involved in pyrimidine synthesis. This off-target effect can contribute to its antiproliferative activity and should be considered when interpreting results, especially in p53-null cells [4].
- **p53 Status is Crucial:** The cytotoxic effects of **Tenovin-1** are often more potent in cells expressing wild-type p53, though p53-null cells can also be affected through p53-independent pathways [7] [4]. Always characterize the p53 status of your cell lines.
- **Synergistic Combinations:** Research indicates that **Tenovin-1** can act synergistically with other agents, such as the metabolic inhibitor metformin or the PLK1 inhibitor BI2536, to induce cell death in a p53-dependent manner [6]. This presents an opportunity for combination therapy studies.

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